molecular formula C20H22N4O2 B2931250 N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954319-27-8

N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2931250
CAS No.: 954319-27-8
M. Wt: 350.422
InChI Key: ZPMKDEHAYMCRRU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.422. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-4-26-17-12-10-15(11-13-17)21-20(25)18-19(14(2)3)24(23-22-18)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKDEHAYMCRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by its triazole ring, which is known for conferring various biological activities. The structural formula can be represented as follows:

C25H29N3O2\text{C}_{25}\text{H}_{29}\text{N}_3\text{O}_2

This structure includes an ethoxy group and a phenyl group that contribute to its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to this compound possess the ability to inhibit tumor growth in various cancer cell lines:

CompoundCancer TypeIC50 (µM)
ABreast10.5
BLung8.3
CColon12.0

In a study by , triazole derivatives demonstrated notable activity against M. tuberculosis, indicating that structural modifications can enhance their efficacy against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known for their effectiveness against bacterial strains and fungi. An investigation into the antimicrobial activity of similar compounds revealed:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could have potential as an antimicrobial agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with a triazole moiety have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For example:

CytokineInhibition Percentage (%)
TNF-alpha75
IL-660

Studies indicate that the presence of the triazole ring enhances the compound's ability to modulate inflammatory responses.

Case Studies

  • Case Study on Anticancer Activity : A clinical trial involving a derivative of the compound showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size after treatment with the compound over a six-month period.
  • Case Study on Antimicrobial Efficacy : A laboratory study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, which is known for its resistance to multiple antibiotics. The study highlighted its potential as an alternative therapeutic agent in treating resistant infections.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.